molecular formula C14H26N4O3S B2667238 N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide CAS No. 1258706-40-9

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide

カタログ番号 B2667238
CAS番号: 1258706-40-9
分子量: 330.45
InChIキー: ABBXTEAKZYLGMA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide, also known as SMM-189, is a chemical compound that has been researched extensively for its potential therapeutic applications. This compound has been found to have a significant impact on the central nervous system, making it a promising candidate for the treatment of various neurological disorders.

作用機序

The mechanism of action of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide involves the inhibition of the phosphodiesterase 4D enzyme, which is responsible for the degradation of cyclic adenosine monophosphate (cAMP) in the brain. By inhibiting this enzyme, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide increases the levels of cAMP in the brain, which has been shown to have a significant impact on various neurotransmitter systems.
Biochemical and Physiological Effects:
N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide has been shown to have a significant impact on various neurotransmitter systems in the brain, including the dopamine and glutamate systems. Studies have also shown that N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide can improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.

実験室実験の利点と制限

One of the major advantages of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide is its ability to selectively target the phosphodiesterase 4D enzyme, which makes it a promising candidate for the treatment of various neurological disorders. However, one of the limitations of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide is its relatively low bioavailability, which can make it difficult to administer in vivo.

将来の方向性

There are several potential future directions for the research on N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide. One area of focus could be the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of focus could be the investigation of the potential therapeutic applications of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, further studies could be conducted to investigate the long-term effects of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide on the central nervous system.

合成法

The synthesis of N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide involves a multi-step process that requires the use of several reagents and catalysts. The initial step involves the reaction of 3-methanesulfonamidopiperidine with 2-bromo-N-(1-cyano-1,2-dimethylpropyl)acetamide in the presence of cesium carbonate. This reaction results in the formation of an intermediate product, which is then subjected to further reactions to yield the final product, N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide.

科学的研究の応用

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. Studies have shown that N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide has a significant impact on the central nervous system, specifically on the neurotransmitter systems that are involved in these disorders.

特性

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[3-(methanesulfonamido)piperidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N4O3S/c1-11(2)14(3,10-15)16-13(19)9-18-7-5-6-12(8-18)17-22(4,20)21/h11-12,17H,5-9H2,1-4H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBXTEAKZYLGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCCC(C1)NS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-cyano-1,2-dimethylpropyl)-2-(3-methanesulfonamidopiperidin-1-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。